molecular formula C14H10ClNO3 B8786428 4-(5-Chlorosalicylideneamino)benzoic acid CAS No. 71937-06-9

4-(5-Chlorosalicylideneamino)benzoic acid

Cat. No.: B8786428
CAS No.: 71937-06-9
M. Wt: 275.68 g/mol
InChI Key: BYQLBBHRPPYIFB-UHFFFAOYSA-N
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Description

4-(5-Chlorosalicylideneamino)benzoic acid is an organic compound that features a benzene ring substituted with a chloro group, a hydroxy group, and a methyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorosalicylideneamino)benzoic acid typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorosalicylideneamino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various substituted benzoic acids and benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-Chlorosalicylideneamino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

71937-06-9

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10ClNO3/c15-11-3-6-13(17)10(7-11)8-16-12-4-1-9(2-5-12)14(18)19/h1-8,17H,(H,18,19)

InChI Key

BYQLBBHRPPYIFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure of Sheeman et al [J.A.C.S., Vol. 84 (1982), p. 2457], 1.37 g of p-amino-benzoic acid, 2.35 g of 5-chlorosalicylaldehyde, 240 ml of ethanol and 17 ml of anhydrous methanol were reacted to obtain 2.59 g of 4-[(5-chloro-2-hydroxy-benzylidene)amino]-benzoic acid.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Four

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